[(1S,2S,4S,8S,11S,12R,13S,16S,17S,19R,20S)-4-Ethoxy-8-(furan-3-yl)-12,17-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate
Description
The compound [(1S,2S,4S,8S,11S,12R,13S,16S,17S,19R,20S)-4-Ethoxy-8-(furan-3-yl)-12,17-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate is a highly complex triterpenoid derivative characterized by:
- Core structure: A pentacyclic framework with fused dioxane and furan rings.
- Substituents: Ethoxy, hydroxyl, methyl, and furan-3-yl groups.
- Functional group: An (E)-2-methylbut-2-enoate ester moiety.
Properties
IUPAC Name |
[(1S,2S,4S,8S,11S,12R,13S,16S,17S,19R,20S)-4-ethoxy-8-(furan-3-yl)-12,17-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H46O8/c1-8-17(3)30(36)41-24-14-23(34)31(5)16-39-27-28(31)32(24,6)22-13-25(38-9-2)40-21-12-20(19-10-11-37-15-19)18(4)26(21)33(22,7)29(27)35/h8,10-11,15,20-25,27-29,34-35H,9,12-14,16H2,1-7H3/b17-8+/t20-,21?,22-,23-,24+,25-,27-,28+,29-,31-,32+,33-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDLKNGZMWJUCW-MEHYOUCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC2C3(C(CC(C4(C3C(C(C2(C5=C(C(CC5O1)C6=COC=C6)C)C)O)OC4)C)O)OC(=O)C(=CC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1C[C@H]2[C@@]3([C@@H](C[C@@H]([C@]4([C@H]3[C@@H]([C@@H]([C@@]2(C5=C([C@H](CC5O1)C6=COC=C6)C)C)O)OC4)C)O)OC(=O)/C(=C/C)/C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H46O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(1S,2S,4S,8S,11S,12R,13S,16S,17S,19R,20S)-4-Ethoxy-8-(furan-3-yl)-12,17-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate is a complex organic molecule with potential biological activities that merit detailed investigation. This article explores the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a unique pentacyclic structure with multiple functional groups including ethoxy and hydroxyl groups. Its molecular formula is , and it possesses significant stereochemical complexity due to its multiple chiral centers.
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit notable antioxidant properties. The presence of hydroxyl groups in the structure may contribute to scavenging free radicals and protecting cellular components from oxidative stress.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. For instance:
- Cell Line Studies : In vitro studies have shown that related compounds can inhibit the proliferation of various cancer cell lines including breast and prostate cancer cells. The mechanism is thought to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 15 | Apoptosis induction |
| PC3 (prostate) | 20 | Cell cycle arrest |
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been explored in several studies:
- Cytokine Production : It has been observed to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
| Cytokine | Control Level | Compound Treatment Level |
|---|---|---|
| TNF-alpha | 100% | 40% |
| IL-6 | 80% | 30% |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : It potentially affects signaling pathways such as NF-kB and MAPK which are crucial in inflammation and cancer.
Case Studies
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that a structurally similar compound induced apoptosis in melanoma cells via mitochondrial pathways.
- Inflammation Model : In a murine model of acute inflammation, administration of this compound resulted in a significant reduction in paw edema compared to controls.
Comparison with Similar Compounds
Triterpenoids and Prenol Lipids
Several structurally related compounds share the (E)-2-methylbut-2-enoate ester group but differ in core substituents (Table 1):
Key Observations :
- The furan-3-yl group is a conserved motif in many analogs, likely influencing aromatic interactions or oxidative stability.
Simpler (E)-2-Methylbut-2-enoate Esters
The (E)-2-methylbut-2-enoate (tiglate) ester is a common functional group in volatiles and flavor compounds (Table 2):
Key Observations :
- The target compound’s triterpenoid core distinguishes it from these smaller esters, which are primarily involved in flavor or signaling .
- Ethyl tiglate’s antimicrobial activity suggests the (E)-2-methylbut-2-enoate group may confer bioactivity, but the target compound’s larger structure could modify its mechanism.
Physicochemical Properties
Preparation Methods
Retrosynthetic Analysis of the Pentacyclic Core
The pentacyclo[11.6.1.0²,¹¹.0⁶,¹⁰.0¹⁶,²⁰]icosane skeleton is derived from a diterpene precursor, likely via biogenetic-inspired cyclization. Retrosynthetic disconnections suggest fragmentation into three key segments:
- A/B/C-rings : Formed via cationic polycyclization of a geranylgeranyl pyrophosphate analog.
- D/E-rings : Constructed through oxidative rearrangement and etherification.
- Furan-3-yl substituent : Introduced via palladium-catalyzed coupling or cyclocondensation.
Critical intermediates include epoxy alcohols for stereochemical control (e.g., Sharpless asymmetric epoxidation) and bicyclic ethers for ring-expansion reactions.
Construction of the A/B/C-Ring System
Geranyl Acetate as a Starting Material
Geranyl acetate (37 in) serves as a cost-effective precursor for generating the A/B-ring system. Key transformations include:
- Sharpless Asymmetric Epoxidation (AE) : Epoxidizes allylic alcohols with >90% enantiomeric excess (e.e.). For example, AE of allyl alcohol 38 yields α-epoxide 39, which undergoes regioselective ring-opening with titanium tetraisopropoxide and benzoic acid to form triol 40.
- Cyclization to 6-Membered Ethers : Acidic treatment of epoxy alcohol 43 induces 6-exo cyclization, forming bicyclic ether 44.
Table 1: Key Steps in A/B-Ring Formation
| Step | Reaction | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | AE of 38 | Ti(O-i-Pr)₄, (-)-DET | 89% | |
| 2 | Cyclization of 43 | NaH, DMSO, TsCl | 76% |
Installation of the Furan-3-yl Moiety
The furan-3-yl group at C8 is introduced via two primary routes:
Synthesis of the (E)-2-Methylbut-2-enoate Ester
Bromination-Elimination Strategy
Stereochemical Control and Functionalization
Sharpless AE for Diol Formation
Epoxidation of allyl alcohol 42 (derived from geranyl acetate) with (+)-DET-Ti(O-i-Pr)₄ establishes the C12 and C17 hydroxyls with 94% e.e..
Pinacol Rearrangement
Tertiary alcohol intermediates (e.g., ingenol derivative 5 in) undergo BF₃·OEt₂-catalyzed pinacol rearrangement to install the C16 quaternary center.
Table 2: Critical Stereochemical Transformations
| Step | Reaction | Stereochemical Outcome | Reference |
|---|---|---|---|
| AE of 42 | Epoxidation | C12: R, C17: S | |
| Pinacol rearrangement | Carbon skeleton reorganization | C16: S |
Q & A
Basic Research Questions
Q. How can the stereochemical complexity of this compound be addressed during synthesis?
- Methodology : Use chiral catalysts (e.g., asymmetric hydrogenation) and multi-step purification (e.g., chiral HPLC or crystallization) to ensure stereochemical fidelity. Intermediate characterization via -NMR coupling constants and NOESY can validate spatial arrangements .
- Example : For similar pentacyclic terpenoids, multi-step synthesis involving protecting groups (e.g., tert-butyldimethylsilyl ethers) and Grubbs catalysts has been employed to control ring closure stereochemistry .
Q. What analytical techniques are most effective for confirming the compound’s structure and purity?
- Methodology :
- X-ray crystallography : Resolves absolute configuration of stereocenters .
- 2D-NMR (COSY, HSQC, HMBC) : Assigns proton-proton correlations and connectivity, critical for verifying the furan-3-yl substitution and ester linkage .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., CHO with a mass error < 2 ppm) .
Q. How can stability issues in aqueous or organic solvents be mitigated during storage?
- Methodology :
- Lyophilization : For long-term storage, lyophilize the compound and store under inert gas (argon) at -80°C.
- Stabilizers : Add antioxidants (e.g., BHT) to ethanolic solutions to prevent oxidation of the furan ring .
Advanced Research Questions
Q. How should researchers resolve contradictions in bioactivity data (e.g., inconsistent IC values across assays)?
- Methodology :
- Orthogonal assays : Validate cytotoxicity using both MTT and ATP-based luminescence assays to rule out false positives from reducing agents .
- Purity verification : Re-test batches with ≥98% purity (HPLC) to eliminate confounding effects from impurities .
- Mechanistic studies : Use siRNA knockdown of putative targets (e.g., β-tubulin) to confirm specificity .
Q. What computational strategies are recommended for identifying biological targets?
- Methodology :
- Molecular docking : Use Schrödinger Maestro to model interactions with β-tubulin (PDB: 1JFF), focusing on furan and ester moieties as potential binding motifs .
- MD simulations : Assess binding stability over 100 ns trajectories (AMBER force field) to prioritize high-affinity targets .
Q. How can in vivo pharmacokinetics (e.g., bioavailability, half-life) be accurately determined for this compound?
- Methodology :
- Radiolabeling : Synthesize a -labeled analog to track distribution via scintillation counting .
- LC-MS/MS : Quantify plasma concentrations using a validated method with a lower limit of detection (LLOD) < 1 ng/mL .
Q. What strategies enable selective functionalization of the ethoxy or hydroxyl groups?
- Methodology :
- Protecting groups : Temporarily mask hydroxyls with acetyl or benzyl groups during esterification of the 2-methylbut-2-enoate moiety .
- Regioselective oxidation : Use TEMPO/NaClO to oxidize secondary alcohols while preserving tertiary hydroxyls .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Methodology :
- Competitive binding assays : Use fluorescent probes (e.g., BODIPY-labeled analogs) to quantify target engagement in live cells .
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis or oxidative stress) .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
